Scientific Field: Experimental Pharmacology and Drug Discovery
Application Summary: PDG and its aglycone, Pinoresinol (PINL), have been studied for their vasorelaxant effects on phenylephrine-induced aortic rings.
Methods of Application: The in vitro ADME properties of PDG and PINL were studied, including their kinetic solubility, permeability across monolayer cells (PAMPA), protein binding, and metabolic stabilities in liver microsomes.
Results: Both PDG and PINL demonstrated concentration-dependent vasorelaxation in phenylephrine-induced aortic rings.
Scientific Field: Applied Microbiology and Biotechnology
Application Summary: PDG can be produced by Phomopsis sp.
Results: PDG production was significantly improved when cultivated in mung bean medium.
Scientific Field: Pharmacology
Application Summary: PDG serves as an α-glucosidase inhibitor.
Methods of Application: α-Glucosidase catalyzes the conversion of carbohydrates to glucose in the small intestine.
Application Summary: PDG is a potent antihypertensive agent.
Methods of Application: The antihypertensive effects of PDG are studied in hypertensive models.
Results: PDG has shown significant antihypertensive effects.
Application Summary: PDG has anti-inflammatory properties.
Methods of Application: The anti-inflammatory effects of PDG are studied in inflammation models.
Results: PDG has shown significant anti-inflammatory effects.
Application Summary: PDG is a potent antioxidant agent.
Methods of Application: The antioxidant effects of PDG are studied in oxidative stress models.
Scientific Field: Oncology
Application Summary: PDG exerts tumor-suppressive properties.
Methods of Application: The tumor-suppressive effects of PDG are studied in various cancer models.
Results: PDG has shown significant tumor-suppressive effects.
Scientific Field: Endocrinology
Application Summary: PDG has anti-osteoporotic properties.
Methods of Application: The anti-osteoporotic effects of PDG are studied in osteoporosis models.
Results: PDG has shown significant anti-osteoporotic effects.
Scientific Field: Neuroscience
Application Summary: PDG has potential neuroprotective functions in Alzheimer’s disease (AD).
Methods of Application: A mice model with AD was established adopting stereotactic hippocampal injection of Aβ 1-42, and 3 days later, mice were administrated with PDG by intragastric administration every day for 3 weeks.
Results: PDG treatment could markedly reverse Aβ 1-42 -induced memory impairment in mice. PDG could also upregulate the ratio of Bcl-2/Bax and downregulate cytochrome c and cleaved caspase-3 expressions, thereby inhibiting neuronal apoptosis.
Pinoresinol diglucoside is a naturally occurring phenolic compound classified as a lignan. It is primarily found in various plants, including the bark and leaves of Eucommia ulmoides and other species. Structurally, it consists of a pinoresinol backbone with two glucose units attached, which contributes to its solubility and bioactivity. Pinoresinol diglucoside has garnered attention for its potential health benefits, particularly in the context of neuroprotection and anti-inflammatory properties.
Pinoresinol diglucoside exhibits significant biological activities, including:
The synthesis of pinoresinol diglucoside can be achieved through several methods:
Pinoresinol diglucoside shares structural similarities with other lignans and glycosides. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pinoresinol | Lignan | Exhibits antioxidant properties but lacks glycosylation. |
Secoisolariciresinol | Lignan | Known for its anti-cancer properties; structurally similar but with different bioactivity. |
Salidroside | Glycoside | Found in Rhodiola rosea; known for adaptogenic effects. |
Arctiin | Lignan | Exhibits anti-inflammatory effects; structurally distinct but functionally related. |
Pinoresinol diglucoside is unique due to its dual glucose moieties, enhancing solubility and bioactivity compared to other lignans that lack such modifications. Its specific interactions with biological pathways further distinguish it from similar compounds.